1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, methoxyphenyl, and oxadiazole groups
Preparation Methods
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Coupling of the intermediate compounds: The final step involves coupling the azepane, methoxyphenyl, and oxadiazole intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(AZEPAN-1-YL)-2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ETHAN-1-ONE: This compound has a similar structure but with a chloro group instead of the oxadiazole ring.
2-(5-AMINO-2-METHOXYPHENOXY)-1-(AZEPAN-1-YL)ETHAN-1-ONE: This compound features an amino group instead of the oxadiazole ring.
The uniqueness of 1-(AZEPAN-1-YL)-2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-12-6-5-11-18(19)23-24-22(25-30-23)17-10-4-7-13-20(17)29-16-21(27)26-14-8-2-3-9-15-26/h4-7,10-13H,2-3,8-9,14-16H2,1H3 |
InChI Key |
QFOJFYYKTKOKDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCCCCC4 |
Origin of Product |
United States |
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